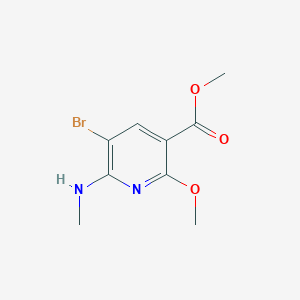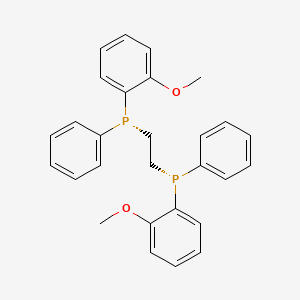
5-(Pyridin-2-yl)pyrimidine
Vue d'ensemble
Description
5-(Pyridin-2-yl)pyrimidine is a chemical compound with the CAS Number: 64858-29-3 and a molecular weight of 157.17 .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The synthesis of pyrimidines is described in numerous methods .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 5-(Pyridin-2-yl)pyrimidine, has been studied using computational tools . The structure of DNA and RNA contains a pyrimidine moiety .Chemical Reactions Analysis
Pyrimidine derivatives exhibit a wide range of chemical reactions . The structure–activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed .Physical And Chemical Properties Analysis
5-(Pyridin-2-yl)pyrimidine has a melting point of 132-133 . The physicochemical parameters of pyrimidine have been compared with the parent aromatic pyrrole and cyclopentane .Applications De Recherche Scientifique
Antimicrobial Applications
Pyrimidine derivatives have been widely used for their antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .
Antiviral Applications
Compounds based on the pyrimidine structure, such as Stavudine, have been employed as anti-HIV agents. This indicates potential uses of “5-(Pyridin-2-yl)pyrimidine” in antiviral drug development .
Anticancer Applications
The structural diversity of pyrimidine allows for its incorporation into compounds with anticancer activities. These derivatives can interfere with DNA replication and cell division, which are crucial in cancer treatment strategies .
Antileishmanial Applications
Pyrimidine-based drugs have shown promise in treating leishmaniasis, a disease caused by protozoan parasites. They can act against the parasite’s unique biochemical pathways .
Anti-inflammatory and Analgesic Applications
Research has highlighted the anti-inflammatory and analgesic properties of pyrimidine derivatives, which could be explored with “5-(Pyridin-2-yl)pyrimidine” for new therapeutic agents .
Antihypertensive Applications
Minoxidil, a known antihypertensive agent, contains a pyrimidine ring, suggesting that “5-(Pyridin-2-yl)pyrimidine” may also be researched for its potential in treating high blood pressure .
Antioxidant Applications
Pyrimidine compounds have been associated with antioxidant properties, which are beneficial in combating oxidative stress-related diseases .
Anti-fibrotic Activities
Recent studies have identified certain pyrimidine derivatives that exhibit anti-fibrotic activities, which could be significant in treating fibrotic diseases .
Mécanisme D'action
Pyrimidine and its derivatives exhibit numerous biological activities including antimicrobial, antiviral, antitumor, and antifibrotic compounds . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNZMZNCZZXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456085 | |
| Record name | 5-(Pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-2-yl)pyrimidine | |
CAS RN |
64858-29-3 | |
| Record name | 5-(Pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 5-(pyridin-2-yl)pyrimidine derivatives in the design of new iridium(III) complexes for OLED applications?
A1: The position of the nitrogen atom on the pyrimidine ring of 5-(pyridin-2-yl)pyrimidine derivatives significantly impacts the color of light emitted by the resulting iridium(III) complex. Studies [ [] ] demonstrated that complexes with the pyridin-2-yl group at the 5-position of the pyrimidine ring (like in 2-tert-butyl-5-(pyridin-2-yl)pyrimidine) exhibit blue emission, a highly desirable property for OLEDs. Interestingly, shifting this group to the 4-position caused a significant red-shift in the emission. This sensitivity to nitrogen position allows for fine-tuning the emission color by modifying the ligand structure. [ [], [] ]
Q2: How does the presence of fluorine substituents on the ligands affect the photophysical properties of these iridium(III) complexes?
A2: While fluorine substituents are often incorporated into OLED materials to enhance blue emission, the research demonstrated that 5-(pyridin-2-yl)pyrimidine-based iridium(III) complexes can achieve blue light emission even without fluorine atoms. [ [] ] This discovery is significant as it offers a route to fluorine-free blue emitters, potentially addressing concerns related to the environmental impact and synthesis complexity associated with fluorinated compounds.
Q3: Can you provide an example of how these iridium(III) complexes were successfully incorporated into a functional OLED device?
A3: Researchers successfully fabricated an OLED device using an iridium(III) complex containing the 2-tert-butyl-5-(pyridin-2-yl)pyrimidine ligand and 2-(1H-tetrazol-5-yl)pyridine as an ancillary ligand. [ [] ] This device showed promising performance with a maximum external quantum efficiency of 11.5% and achieved blue emission with CIE color coordinates of (0.17, 0.26) at 100 cd/m2. This example highlights the potential of these fluorine-free complexes for developing efficient blue OLEDs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)



